An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenoxy)nicotinonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenoxy)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Iodophenoxy)nicotinonitrile, a molecule of significant interest in medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, established analytical methodologies, and theoretical predictions to offer valuable insights for researchers. We will delve into the structural features, expected physicochemical parameters such as solubility, lipophilicity, and ionization state, and the state-of-the-art experimental protocols for their determination. Furthermore, the potential biological relevance of this scaffold, particularly in the context of kinase inhibition, will be explored, providing a framework for its application in drug discovery and development.
Introduction: A Molecule of Synergistic Design
2-(4-Iodophenoxy)nicotinonitrile emerges from a rational design strategy that combines two key pharmacophoric motifs: the nicotinonitrile core and a 4-iodophenoxy substituent. This unique architecture is hypothesized to leverage the advantageous properties of both components, making it a compelling candidate for further investigation.
The nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds. The pyridine ring can engage in various non-covalent interactions, while the nitrile group can act as a hydrogen bond acceptor or participate in other specific binding interactions.[1]
The 4-iodophenoxy group introduces several critical features. The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a directional non-covalent interaction that can significantly influence protein-ligand binding affinity and specificity.[2] Furthermore, the iodine substituent dramatically increases the lipophilicity of the molecule, a key determinant of its membrane permeability and overall pharmacokinetic profile. The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for interacting with biological targets.[2]
This guide will systematically explore the key physicochemical properties of 2-(4-Iodophenoxy)nicotinonitrile, providing both theoretical context and practical experimental guidance.
Molecular Structure and Core Properties
A foundational understanding of the molecule's basic characteristics is essential before delving into its more complex physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇IN₂O | [2] |
| Molecular Weight | 322.10 g/mol | [2] |
| CAS Number | 1094242-66-6 | [2] |
| InChI Key | BAAGBIPVKDJAJZ-UHFFFAOYSA-N | [2] |
Key Physicochemical Parameters: A Predictive and Practical Approach
Melting Point
The melting point is a critical indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.
Expected Properties: Based on related nicotinonitrile derivatives, the melting point of 2-(4-Iodophenoxy)nicotinonitrile is anticipated to be a sharp range, characteristic of a crystalline solid. For comparison, the melting points of several other substituted nicotinonitriles are:
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6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile: 470–471 K (197-198 °C)[3]
-
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile: 477–478 K (204-205 °C)[4]
-
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile: 418–419 K (145-146 °C)[5]
Given the molecular weight and the potential for intermolecular interactions, the melting point of 2-(4-Iodophenoxy)nicotinonitrile is likely to be in the range of 150-220 °C.
Experimental Protocol: Capillary Melting Point Determination
This method relies on the visual observation of the phase transition from solid to liquid within a packed capillary tube heated in a calibrated apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.
Expected Properties: The presence of the large, hydrophobic 4-iodophenoxy group is expected to confer low aqueous solubility to 2-(4-Iodophenoxy)nicotinonitrile. The nicotinonitrile moiety, while containing polar nitrogen and nitrile groups, is unlikely to overcome the lipophilicity of the rest of the molecule. Solubility is expected to be higher in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Expected Properties: 2-(4-Iodophenoxy)nicotinonitrile possesses a pyridine nitrogen, which is weakly basic. The pKa of pyridine is approximately 5.2. The electron-withdrawing nature of the phenoxy and nitrile groups is expected to decrease the basicity of the pyridine nitrogen, resulting in a pKa value lower than 5.2. An accurate prediction would require computational modeling, but a value in the range of 2-4 is a reasonable estimate. This implies that at physiological pH (7.4), the molecule will be predominantly in its neutral, un-ionized form.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which the compound is half-ionized. This corresponds to the midpoint of the buffer region in the titration curve.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Expected Properties: The presence of the iodophenyl group is the primary contributor to the high lipophilicity of 2-(4-Iodophenoxy)nicotinonitrile. The calculated logP (cLogP) for this molecule is predicted to be significantly greater than that of the parent nicotinonitrile (cLogP ≈ 0.4). A cLogP in the range of 3-5 is anticipated, indicating a strong preference for the lipid phase.
Experimental Protocol: HPLC-Based logP Determination
Reverse-phase HPLC provides a rapid and reliable method for estimating logP values.
Methodology:
-
Column and Mobile Phase: A reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Calculation: The logP of the test compound is determined by interpolating its retention factor onto the calibration curve.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(4-Iodophenoxy)nicotinonitrile.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the nicotinonitrile and 4-iodophenoxy rings. The coupling patterns (splitting) of these signals will be indicative of the substitution pattern on each ring.
-
¹³C NMR: The spectrum will display characteristic signals for the carbon atoms of the two aromatic rings, the ether linkage, and the nitrile group. The carbon atom attached to the iodine will show a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[2] Characteristic absorptions for the C-O-C ether linkage and aromatic C-H and C=C bonds will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (322.10 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.
Biological Relevance and Potential Applications
The nicotinonitrile scaffold is a key feature in a number of approved drugs and clinical candidates, many of which are kinase inhibitors.[1] The substitution pattern around the nicotinonitrile core can be tailored to achieve selectivity for specific kinase targets.
Potential as a Tyrosine Kinase Inhibitor:
Numerous nicotinonitrile derivatives have been investigated as inhibitors of tyrosine kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Diagram: Simplified Tyrosine Kinase Signaling Pathway
Caption: A simplified representation of a generic receptor tyrosine kinase signaling pathway, highlighting the potential point of intervention for an inhibitor like 2-(4-Iodophenoxy)nicotinonitrile.
The structural features of 2-(4-Iodophenoxy)nicotinonitrile, particularly the diaryl ether linkage, are reminiscent of known kinase inhibitors. The 4-iodophenyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of a kinase, while the nicotinonitrile moiety could form key hydrogen bonds.
Conclusion
2-(4-Iodophenoxy)nicotinonitrile is a molecule with significant potential in drug discovery, warranting further investigation. This guide has provided a comprehensive overview of its expected physicochemical properties and the experimental methodologies required for their determination. While experimental data for this specific compound remains to be fully elucidated, the insights provided herein, based on the analysis of related structures and established scientific principles, offer a solid foundation for future research and development efforts. The strategic combination of a proven pharmacophore with a functionality that can enhance binding affinity and modulate pharmacokinetic properties makes 2-(4-Iodophenoxy)nicotinonitrile a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition.
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